
Chloroethene;ethene;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroethene: , ethene , and prop-2-enoic acid are three distinct chemical compounds with significant industrial and scientific applications
Vorbereitungsmethoden
Chloroethene
Chloroethene is primarily produced through the thermal cracking of 1,2-dichloroethane, which is derived from the chlorination of ethane or ethylene. The reaction involves heating 1,2-dichloroethane to high temperatures, resulting in the formation of chloroethene and hydrogen chloride .
Ethene
Ethene can be prepared through several methods, including the dehydration of ethanol using concentrated sulfuric acid at high temperatures. Industrially, ethene is produced by the steam cracking of hydrocarbons such as ethane and propane .
Prop-2-enoic acid
Prop-2-enoic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the use of oxygen to convert propylene into prop-2-enoic acid and water .
Analyse Chemischer Reaktionen
Chloroethene
Chloroethene undergoes various chemical reactions, including polymerization to form polyvinyl chloride (PVC). It can also participate in addition reactions with halogens and hydrogen halides. For example, chloroethene reacts with hydrogen chloride to form 1,2-dichloroethane .
Ethene
Ethene is highly reactive and undergoes several types of reactions, including:
Polymerization: Ethene can be polymerized to form polyethylene.
Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.
Halogenation: Ethene reacts with halogens to form dihaloethanes
Prop-2-enoic acid
Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It also participates in addition reactions with alcohols to form esters and can be involved in oxidation reactions .
Wissenschaftliche Forschungsanwendungen
Chloroethene
Chloroethene is extensively used in the production of polyvinyl chloride (PVC), which is utilized in various applications such as pipes, cables, and packaging materials. It is also studied for its environmental impact and biodegradation by microbial communities .
Ethene
Ethene is a crucial compound in the chemical industry, used as a precursor for the production of polyethylene, ethylene oxide, and ethylene glycol. It is also a natural plant hormone that regulates fruit ripening and is used in agriculture to control the ripening process .
Prop-2-enoic acid
Prop-2-enoic acid is used in the production of superabsorbent polymers, adhesives, and coatings.
Wirkmechanismus
Chloroethene
Chloroethene exerts its effects primarily through polymerization, where the double bond in the molecule reacts to form long chains of polyvinyl chloride. This process involves free radical mechanisms initiated by heat or catalysts .
Ethene
Ethene acts as a plant hormone by binding to specific receptors in plant cells, triggering a cascade of biochemical reactions that lead to fruit ripening and other growth processes. In industrial applications, ethene undergoes various chemical reactions to form different products .
Prop-2-enoic acid
Prop-2-enoic acid polymerizes through a free radical mechanism, where the double bond reacts to form long chains of polyacrylic acid. This process can be initiated by heat, light, or chemical initiators .
Vergleich Mit ähnlichen Verbindungen
Chloroethene
Similar compounds include dichloroethene and trichloroethene, which also contain chlorine atoms bonded to an ethene backbone. Chloroethene is unique due to its widespread use in PVC production .
Ethene
Similar compounds include ethane and acetylene. Ethene is unique due to its double bond, which makes it highly reactive and versatile in chemical synthesis .
Prop-2-enoic acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its simple structure and wide range of applications in polymer production .
Eigenschaften
CAS-Nummer |
26713-16-6 |
|---|---|
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
chloroethene;ethene;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H3Cl.C2H4/c1-2-3(4)5;1-2-3;1-2/h2H,1H2,(H,4,5);2H,1H2;1-2H2 |
InChI-Schlüssel |
ZRZFOAKJMFTZBG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C.C=CC(=O)O.C=CCl |
Verwandte CAS-Nummern |
26713-16-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


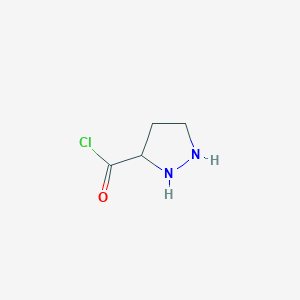
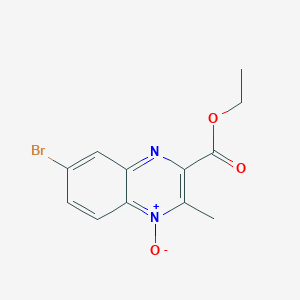


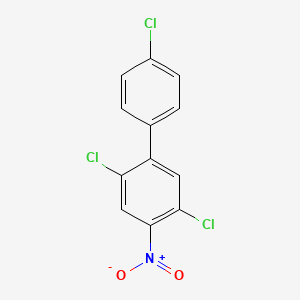
![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
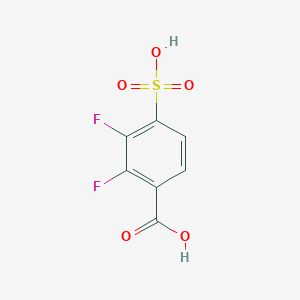
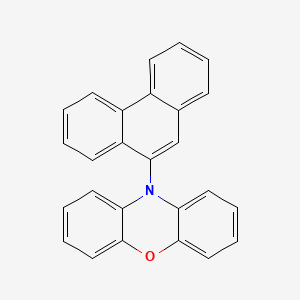
![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
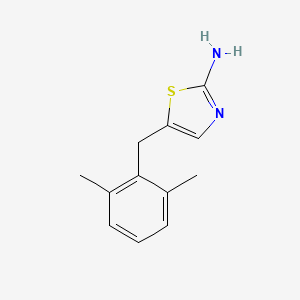
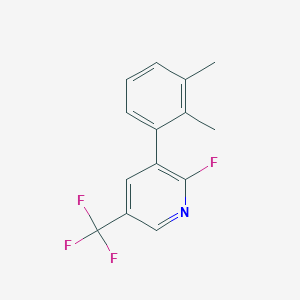
![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)
